molecular formula C17H18N2O4S B2842718 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one CAS No. 1904167-70-9

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B2842718
CAS No.: 1904167-70-9
M. Wt: 346.4
InChI Key: ZQRVYSQSGFPVGS-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound featuring both sulfonyl and azetidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves several key steps:

  • Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is constructed through cyclization reactions.

  • Incorporation of Pyridin-3-yloxy Group:

  • Attachment of Phenylsulfonyl Group: Sulfonylation is performed using reagents like phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group.

Industrial Production Methods:

Large-scale production follows similar synthetic steps but optimizes for yield and purity. Catalysts, temperature control, and solvent selection are critical to achieving industrial feasibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, often leading to sulfonyl and pyridine modifications.

  • Reduction: Reduction reactions may target the carbonyl group or modify the azetidine ring.

  • Substitution: The phenylsulfonyl and pyridin-3-yloxy groups can participate in substitution reactions, altering the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidizing Agents: e.g., hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: e.g., lithium aluminum hydride, sodium borohydride.

  • Solvents: e.g., dichloromethane, tetrahydrofuran.

Major Products:

  • Oxidized Derivatives: Often feature modified sulfonyl or pyridine groups.

  • Reduced Derivatives: Can include altered azetidine or phenylsulfonyl components.

Scientific Research Applications

The compound finds extensive use in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Explored for its potential as an enzyme inhibitor or biochemical probe.

  • Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. Generally, it involves interactions at the molecular level with enzymes, receptors, or other biological targets. The presence of the azetidine ring, phenylsulfonyl, and pyridin-3-yloxy groups allows it to interact with a variety of molecular pathways, influencing biological activity.

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)-1-(2-pyridin-2-yloxy)azetidin-1-yl)propan-1-one

  • 3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)azetidin-1-yl)propan-1-one

Uniqueness: Compared to these compounds, 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has a distinct configuration that influences its reactivity and biological interactions, making it particularly valuable for specific research applications.

There you go—a comprehensive overview of this intriguing compound

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(8-10-24(21,22)16-6-2-1-3-7-16)19-12-15(13-19)23-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRVYSQSGFPVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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